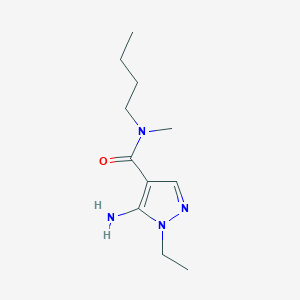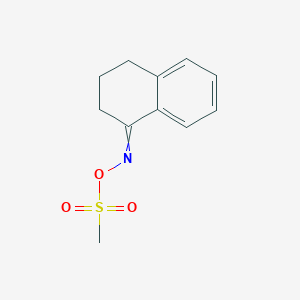![molecular formula C9H17N3O B11738876 (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738876.png)
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a methoxypropyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with methoxypropyl group: The pyrazole intermediate is then reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group.
Introduction of the methylamine group: Finally, the compound is treated with formaldehyde and methylamine in a reductive amination reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield a dihydropyrazole derivative.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: (3-hydroxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Reduction: (3-methoxypropyl)[(1-methyl-1,2-dihydro-1H-pyrazol-5-yl)methyl]amine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.
Biological Studies: It can serve as a ligand in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxypropyl and methylamine groups can interact with various molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(3-methoxypropyl)[(1-methyl-1H-imidazol-5-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
(3-methoxypropyl)[(1-methyl-1H-triazol-5-yl)methyl]amine: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-12-9(4-6-11-12)8-10-5-3-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3 |
InChI Key |
AMFWAGLGWCZNLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11738812.png)
![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)

amine](/img/structure/B11738823.png)
![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11738824.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738839.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738843.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738847.png)
